5-(Trifluoromethyl)quinazolin-2-amine

説明

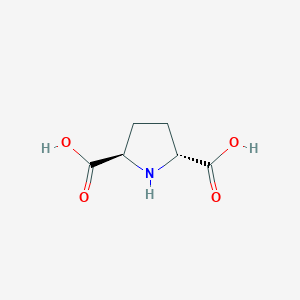

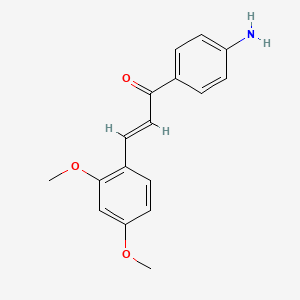

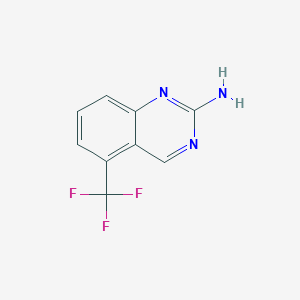

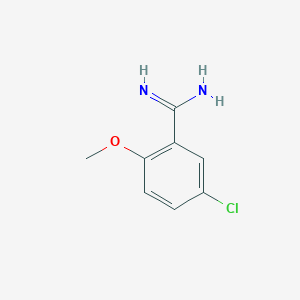

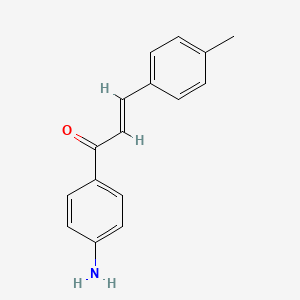

5-(Trifluoromethyl)quinazolin-2-amine, also known as TFBQA, is an organic synthetic compound that contains a quinazoline ring and a trifluoromethyl group. It has a molecular formula of C9H6F3N3 and a molecular weight of 213.16 g/mol .

Synthesis Analysis

Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, can be synthesized through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A specific method for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones involves a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines .Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)quinazolin-2-amine consists of a quinazoline ring and a trifluoromethyl group . The InChI code for this compound is 1S/C9H6F3N3/c10-9(11,12)6-2-1-3-7-5(6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) .Physical And Chemical Properties Analysis

5-(Trifluoromethyl)quinazolin-2-amine is a white solid. Its molecular weight is 213.16 g/mol .科学的研究の応用

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Cancer Research .

Summary of the Application

5-(Trifluoromethyl)quinazolin-2-amine derivatives have been designed and synthesized as potential inhibitors of Werner (WRN) helicase, a protein involved in DNA repair and replication . These compounds have shown promising anticancer activities against various cancer cell lines .

Methods of Application or Experimental Procedures

A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized through a structural optimization strategy . The anticancer activities of these compounds were evaluated against PC3, K562, and HeLa cancer cell lines using the MTT assay .

Results or Outcomes

Some of these compounds exhibited excellent inhibitory activity against the cancer cell lines. Specifically, compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively . Further studies demonstrated that these compounds were more sensitive to PC3 cells overexpressing WRN .

Application 2: Synthesis of Trifluoromethyl Amines

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

5-(Trifluoromethyl)quinazolin-2-amine is used in the synthesis of trifluoromethyl amines . Trifluoromethyl amines are important building blocks in pharmaceuticals and agrochemicals .

Methods of Application or Experimental Procedures

A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed . The method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .

Results or Outcomes

The method has advantages including good functional group tolerance, mild conditions, and inexpensive or easy-to-handle materials . The key intermediate in the reaction is the thiocarbonyl fluoride formed in situ .

Application 3: Bioactivity Research

Specific Scientific Field

This application falls under the field of Biochemistry and Pharmacology .

Summary of the Application

Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, have drawn attention in the synthesis and bioactivities research due to their significant biological activities .

Methods of Application or Experimental Procedures

The methods involve the synthesis of various quinazoline derivatives and subsequent testing of their bioactivities .

Results or Outcomes

The results of these studies contribute to the understanding of the biological activities of quinazoline derivatives and their potential applications in medicinal chemistry .

Application 4: Synthesis of Other Chemical Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

5-(Trifluoromethyl)quinazolin-2-amine is used in the synthesis of other chemical compounds . It serves as a building block in the synthesis of a variety of organic compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular compound being synthesized .

Application 5: Biological Research

Specific Scientific Field

This application falls under the field of Biochemistry and Pharmacology .

Summary of the Application

Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, have drawn attention in the synthesis and bioactivities research due to their significant biological activities .

Methods of Application or Experimental Procedures

The methods involve the synthesis of various quinazoline derivatives and subsequent testing of their bioactivities .

Results or Outcomes

The results of these studies contribute to the understanding of the biological activities of quinazoline derivatives and their potential applications in medicinal chemistry .

Safety And Hazards

将来の方向性

Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, have drawn significant attention in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of novel synthesis methods and the exploration of their potential applications in biology, pesticides, and medicine .

特性

IUPAC Name |

5-(trifluoromethyl)quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)6-2-1-3-7-5(6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNKVZXYIUDZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC(=NC2=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440750 | |

| Record name | 5-(Trifluoromethyl)quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)quinazolin-2-amine | |

CAS RN |

190273-74-6 | |

| Record name | 5-(Trifluoromethyl)-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190273-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)

![(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)